(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various substituents, contributes to its potential in scientific research and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one typically involves a multi-step process:
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Formation of the Thiazolidinone Core: : The initial step involves the reaction of a thiourea derivative with an α-haloketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
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Substitution Reactions: : The phenyl and ethoxy-hydroxybenzylidene groups are introduced through substitution reactions. The phenyl group can be added via a Friedel-Crafts acylation reaction, while the ethoxy-hydroxybenzylidene group is typically introduced through a condensation reaction with an appropriate aldehyde.
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Purification: : The final product is purified using recrystallization or chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: This method allows for precise control over reaction conditions and is suitable for producing high-purity compounds.
Continuous Flow Synthesis: This method can enhance efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
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Reduction: : Reduction reactions can target the thioxo group, potentially converting it to a thiol or other reduced forms.
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Substitution: : The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones, sulfoxides.
Reduction Products: Thiols, reduced thiazolidinones.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various bacteria and fungi makes it a candidate for developing new antibiotics.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of significant interest. It has been studied for its ability to inhibit cancer cell proliferation and reduce inflammation, making it a potential therapeutic agent.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.
Mechanism of Action
The mechanism of action of (Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one involves several molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell walls and inhibits essential enzymes, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Benzylidene-thiazolidinones: Compounds like (Z)-5-(4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one share structural similarities and exhibit similar biological activities.
Uniqueness
What sets (Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one apart is its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications. Its unique combination of functional groups allows for a broader range of chemical reactions and biological interactions compared to its analogs.
Biological Activity
(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-melanogenic properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C19H17NO3S2 and features a thiazolidinone core structure, which is known for its diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C19H17NO3S2
- SMILES Notation :
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)O
1. Antimicrobial Activity
Recent studies have indicated that thiazolidinone derivatives, including this compound, exhibit promising antimicrobial properties. A study assessed various thiazolidinone derivatives against common pathogens, revealing that some compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | 100 - 400 | S. aureus, E. coli |
Control (Ampicillin) | 50 | S. aureus |
The minimum inhibitory concentration (MIC) values suggest that this compound could be as effective as established antibiotics like ampicillin against certain strains of bacteria .
2. Anti-Melanogenic Activity
The compound has also been investigated for its potential as an anti-melanogenic agent. Tyrosinase inhibition is a key mechanism in reducing melanin production, making it a target for skin-whitening agents.
Research Findings :
A study on several derivatives of thiazolidinones found that this compound exhibited competitive inhibition of tyrosinase, with an IC50 value in the range of 28.05 ± 1.16 µM to 70.75 ± 1.00 µM depending on the substituents present . This suggests that modifications in the chemical structure can significantly influence the efficacy of the compound in inhibiting melanin synthesis.
Case Study: Tyrosinase Inhibition
In an experimental setup involving B16F10 murine melanoma cells, various concentrations of this compound were tested for their effect on tyrosinase activity:
Concentration (µM) | % Inhibition |
---|---|
5 | 16 |
10 | 32 |
25 | 45 |
The results indicated a dose-dependent reduction in tyrosinase activity, highlighting the potential of this compound as a therapeutic agent for conditions related to excessive melanin production .
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-2-22-15-10-12(8-9-14(15)20)11-16-17(21)19(18(23)24-16)13-6-4-3-5-7-13/h3-11,20H,2H2,1H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKAMWIBQIUJAK-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.